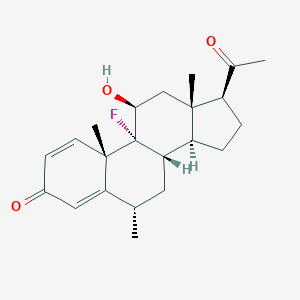

9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid that has been widely used in scientific research. It is commonly known as flumethasone and is a potent anti-inflammatory and immunosuppressive agent. Flumethasone has been used in various fields of research, including pharmacology, toxicology, and immunology, due to its unique biochemical and physiological properties.

Mecanismo De Acción

The mechanism of action of flumethasone is similar to other glucocorticoids. It binds to the glucocorticoid receptor and regulates the expression of various genes involved in inflammation, immune response, and metabolism. Flumethasone also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. The overall effect of flumethasone is to suppress the immune response and reduce inflammation.

Efectos Bioquímicos Y Fisiológicos

Flumethasone has a wide range of biochemical and physiological effects on the body. It increases the production of glucose in the liver and reduces glucose uptake by peripheral tissues. It also increases the breakdown of proteins and inhibits protein synthesis, leading to muscle wasting and osteoporosis. Flumethasone also has effects on the cardiovascular system, including increased blood pressure and fluid retention.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Flumethasone has several advantages for use in laboratory experiments. It is a potent glucocorticoid that can be used at low concentrations to achieve significant effects. It is also stable and has a long half-life, making it suitable for long-term studies. However, flumethasone also has limitations, including its potential for toxicity and the need for careful control of dosing and administration.

Direcciones Futuras

There are several future directions for research on flumethasone. One area of interest is the development of new synthetic glucocorticoids with improved safety and efficacy profiles. Another area is the investigation of the role of glucocorticoids in the regulation of the microbiome and its effects on health and disease. Finally, the use of flumethasone in combination with other drugs and therapies is an area of active research, with the potential to improve treatment outcomes in various diseases.

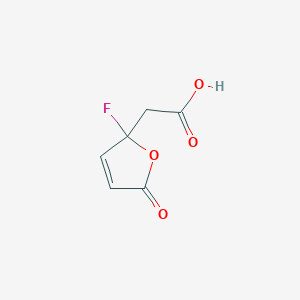

Métodos De Síntesis

Flumethasone is synthesized by the reaction of 6α-methylprednisolone with fluoroacetic acid in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to flumethasone by the addition of a base. The synthesis of flumethasone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Aplicaciones Científicas De Investigación

Flumethasone has been extensively used in scientific research to investigate the mechanisms of action of glucocorticoids and their effects on various physiological processes. It has been used in studies on inflammation, allergy, asthma, autoimmune diseases, and cancer. Flumethasone has also been used in toxicology studies to evaluate the safety and toxicity of other drugs and chemicals.

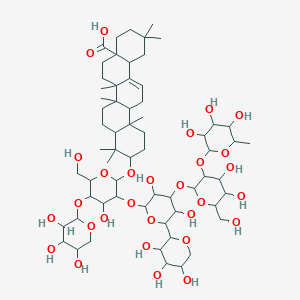

Propiedades

Número CAS |

1895-19-8 |

|---|---|

Nombre del producto |

9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione |

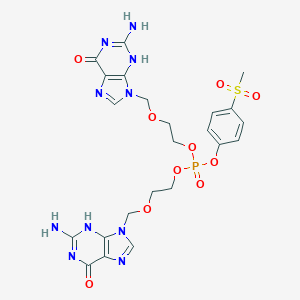

Fórmula molecular |

C22H29FO3 |

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

(6S,8S,9R,10S,11S,13S,14S,17S)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22-/m0/s1 |

Clave InChI |

ZHGQAFTZDPRKBI-ORKYMPNQSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |

SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |

Otros números CAS |

1895-19-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)

![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)